2-Amino-3-phenylbutanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

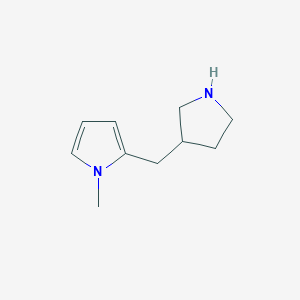

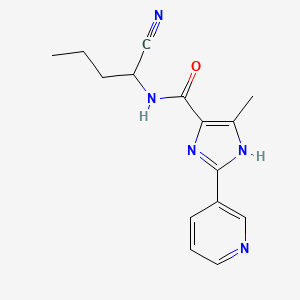

2-Amino-3-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol .

Molecular Structure Analysis

The InChI code for 2-Amino-3-phenylbutanamide hydrochloride is 1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines . The specific reactions that 2-Amino-3-phenylbutanamide hydrochloride undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

2-Amino-3-phenylbutanamide hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Chemical Behavior and Kinetics

A study investigated the chemical behavior of substituted 4-chloro-N-phenylbutanamides, demonstrating the process of ring closure to give substituted 1-phenylpyrrolidin-2-ones and their subsequent hydrolysis. This research provides insights into the kinetics and mechanism of formation and decomposition of these compounds in basic medium, highlighting the influence of substitution at the α-position of the butanamide skeleton on the kinetics of these reactions (Sedlák et al., 2002).

Pharmacological Activity

The optical isomers of phenibut, a compound structurally related to 2-Amino-3-phenylbutanamide, have been studied for their effects in pharmacological tests and GABA receptor binding studies. This research highlights the specific activity of R-phenibut over its racemic form in various pharmacological tests, emphasizing the role of structural isomerism in pharmacological activity (Dambrova et al., 2008).

Synthesis and Application in Organic Chemistry

Research on the synthesis of palladium(II)-catalyzed C−Cl bond formation presents a novel method for direct α,α-dichlorination of β-dicarbonyl compounds, offering an efficient pathway to 2,2-dichloro-3-oxo-N-phenylbutanamides. This technique opens new avenues for the synthesis of α,α-dichlorinated products, valuable in organic synthesis and potentially in drug development (Liu et al., 2013).

Material Science and Hydrogelation

The effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives has been explored. This study investigates how modifications to the C-terminal carboxylic acid impact the self-assembly and hydrogelation behavior of these derivatives, crucial for developing low-molecular-weight hydrogels for various applications (Ryan et al., 2011).

Safety And Hazards

Future Directions

While specific future directions for 2-Amino-3-phenylbutanamide hydrochloride were not found in the search results, it’s worth noting that similar compounds are often used in pharmaceutical research and development . Therefore, this compound could potentially be used in the synthesis of new drugs or studied to better understand its properties and effects.

properties

IUPAC Name |

2-amino-3-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKHAJNHFWRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-phenylbutanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)

![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)

ammoniumolate](/img/structure/B2709744.png)

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)

![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)